molecular formula C39H40F2N2O6 B12094263 Methylene-Bis Paroxetine Dihydrochloride

Methylene-Bis Paroxetine Dihydrochloride

Cat. No.: B12094263
M. Wt: 670.7 g/mol
InChI Key: VKTXNNYQYBNOJB-UHFFFAOYSA-N
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Description

Methylene-Bis Paroxetine Dihydrochloride is a chemical compound primarily used as an impurity reference material in pharmaceutical testing. It is related to Paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, anxiety disorders, and other mental health conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylene-Bis Paroxetine Dihydrochloride involves complex organic reactions. One common method includes the use of metal-catalyzed reactions, where transition metals like iron, nickel, and ruthenium serve as catalysts . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process often involves multiple steps, including the preparation of intermediates, purification, and final crystallization. The use of advanced equipment and technology ensures that the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methylene-Bis Paroxetine Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of Methylene-Bis Paroxetine Dihydrochloride is closely related to that of Paroxetine. It enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin via the serotonin (SERT) receptor. This inhibition increases the level of serotonin in the synaptic cleft, alleviating symptoms of depression and anxiety . The compound also interacts with various molecular targets, including cytochrome P450 enzymes, which play a role in its metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylene-Bis Paroxetine Dihydrochloride is unique due to its specific structure, which includes two Paroxetine molecules linked by a methylene bridge. This unique structure allows it to serve as an impurity reference material, providing valuable insights into the purity and quality of Paroxetine formulations .

Properties

Molecular Formula

C39H40F2N2O6

Molecular Weight

670.7 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-[[6-[[6-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine

InChI

InChI=1S/C39H40F2N2O6/c40-30-5-1-24(2-6-30)32-9-11-42-18-28(32)20-44-34-16-38-36(46-22-48-38)14-26(34)13-27-15-37-39(49-23-47-37)17-35(27)45-21-29-19-43-12-10-33(29)25-3-7-31(41)8-4-25/h1-8,14-17,28-29,32-33,42-43H,9-13,18-23H2

InChI Key

VKTXNNYQYBNOJB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3CC5=CC6=C(C=C5OCC7CNCCC7C8=CC=C(C=C8)F)OCO6)OCO4

Origin of Product

United States

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